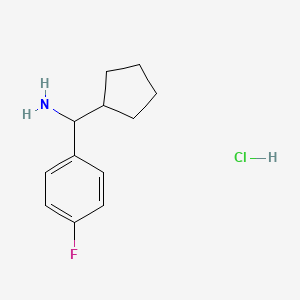

Cyclopentyl(4-fluorophenyl)methanamine hydrochloride

Description

Historical Context and Discovery

The historical development of cyclopentyl(4-fluorophenyl)methanamine hydrochloride emerges from the broader evolution of fluorinated organic compounds in synthetic chemistry. While specific discovery dates for this particular compound are not extensively documented in current literature, its structural foundation reflects decades of advancement in fluoroaromatic chemistry. The compound represents part of a systematic exploration of fluorinated benzylamine derivatives that began gaining prominence in organic synthesis during the latter half of the twentieth century.

The development of compounds containing both cycloalkyl and fluoroaromatic components follows established patterns in medicinal chemistry where researchers systematically modify structural elements to optimize chemical properties. The presence of the cyclopentyl group attached to a fluorinated aromatic system demonstrates the application of bioisosterism principles, where chemists replace traditional structural elements with fluorinated alternatives to modify molecular behavior. This approach has become increasingly important as synthetic methodologies have advanced to accommodate the unique challenges associated with carbon-fluorine bond formation and manipulation.

Research into similar structural analogs, including various cycloalkyl(fluorophenyl)methanamine derivatives, has established a foundation for understanding the chemical behavior of this compound class. The systematic investigation of position-specific fluorine substitution patterns on aromatic rings has provided crucial insights into how fluorine placement affects overall molecular properties and reactivity patterns.

Nomenclature and Classification

This compound follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex organic molecules containing multiple functional groups. The systematic name precisely describes the molecular structure: a cyclopentyl ring attached to a carbon center that also bears a 4-fluorophenyl group and an amine functionality, with the entire structure existing as a hydrochloride salt.

The compound belongs to several important chemical classifications that define its properties and behavior. Primary classification places it within the arylamine category, specifically as a substituted benzylamine derivative. The presence of the fluorine atom at the para position of the aromatic ring further categorizes it as a fluoroaromatic compound, while the cyclopentyl substituent classifies it among cycloalkyl-substituted amines.

Properties

IUPAC Name |

cyclopentyl-(4-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN.ClH/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9;/h5-9,12H,1-4,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNQZJMESMHSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C2=CC=C(C=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Cyclopentyl(4-fluorophenyl)methanamine hydrochloride typically involves:

- Formation of the key intermediate ketone or aldehyde bearing the 4-fluorophenyl group.

- Introduction of the cyclopentyl substituent via nucleophilic addition or reductive amination.

- Conversion of the free amine to its hydrochloride salt for stability and isolation.

Detailed Synthetic Routes

Route via Ketone Intermediate and Reduction

One documented approach starts from a ketone intermediate such as (4-fluorophenyl)(2-nitrophenyl)methanone, which is synthesized by Friedel-Crafts acylation or related methods. This intermediate is then reduced to the corresponding amine using iron powder in acidic ethanol/water conditions, followed by purification steps to isolate the amine as a solid.

- Preparation of (4-fluorophenyl)(2-nitrophenyl)methanone via acylation using oxalyl chloride and iron(III) chloride catalysis.

- Reduction of the nitro group to amine using iron powder and concentrated HCl in ethanol/water reflux.

- Extraction and chromatographic purification to yield (2-aminophenyl)(4-fluorophenyl)methanone.

- Further conversion to the cyclopentyl derivative via reductive amination or nucleophilic substitution.

This method emphasizes the use of mild reducing agents and aqueous acidic conditions to achieve high yields (up to 94%) of the amine intermediate.

Reductive Amination with Cyclopentylamine

Another common method involves the reductive amination of 4-fluorobenzaldehyde or related aldehydes with cyclopentylamine, followed by reduction to form the target amine hydrochloride. This process typically employs:

- Mixing 4-fluorobenzaldehyde with cyclopentylamine in a suitable solvent (e.g., methanol).

- Addition of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation with Pt/C under hydrogen atmosphere in the presence of hydrochloric acid.

- Isolation of the hydrochloride salt by acidification and crystallization.

This approach benefits from operational simplicity and direct formation of the hydrochloride salt, suitable for scale-up and industrial synthesis.

Borane Reduction of Amide Precursors

A more specialized method involves the reduction of amide intermediates to amines using borane complexes such as borane-dimethyl sulfide (BH3-Me2S). This method is effective for converting amides derived from 4-fluorophenyl precursors into the corresponding amines under controlled temperature conditions (0 °C to 60 °C).

- Dissolution of the amide precursor in tetrahydrofuran (THF).

- Addition of BH3-Me2S at 0 °C, followed by stirring at room temperature and elevated temperature.

- Quenching with methanol and water, extraction, and purification by preparative HPLC.

- Final isolation of the hydrochloride salt by treatment with HCl/dioxane if needed.

This method is noted for its high selectivity and yields in complex molecule synthesis.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The reduction of nitro intermediates using iron powder and acidic ethanol/water is a well-established, cost-effective method yielding high purity amines suitable for further functionalization.

- Reductive amination with catalytic hydrogenation is preferred for industrial applications due to operational simplicity and direct salt formation, although it requires specialized equipment for hydrogen gas handling.

- Borane reductions are valuable in medicinal chemistry for late-stage functional group transformations, offering high chemoselectivity but requiring careful handling and purification.

- The hydrochloride salt form improves compound stability, handling, and solubility, which is critical for pharmaceutical applications.

- No reliable data was found from certain commercial chemical suppliers (benchchem.com, smolecule.com), so the above methods are based on peer-reviewed literature and patent disclosures.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-fluorophenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Synthesis and Modifications

The compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

- Oxidation : Leading to the formation of ketones or carboxylic acids.

- Reduction : Producing amines or alcohols.

- Substitution Reactions : Allowing for the creation of derivatives with different functional groups.

These reactions are crucial for developing new compounds with tailored properties for specific applications.

Neurotransmitter Interaction Studies

Research indicates that cyclopentyl(4-fluorophenyl)methanamine hydrochloride may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Its structural similarity to psychoactive substances suggests potential effects on mood regulation and anxiety disorders. Initial binding affinity studies have shown promise in modulating receptor activity, warranting further pharmacological investigation .

Anticancer Activity

Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs demonstrated significant cytotoxicity against various cancer cell lines, including liver (Huh7) and breast (MCF7) cancer cells. Compounds exhibited IC50 values lower than established chemotherapeutics, indicating their potential as novel anticancer agents .

Drug Development

Due to its biological activity, this compound is being explored as a candidate for drug development. Its ability to influence neurotransmitter systems could lead to potential treatments for mood disorders or other neuropsychiatric conditions. Ongoing studies aim to elucidate its pharmacokinetic properties and therapeutic efficacy in clinical settings .

Specialty Chemicals Production

In addition to pharmaceutical applications, this compound is utilized in the production of specialty chemicals. Its unique properties make it suitable for creating materials with specific functionalities required in various industrial applications.

- Neuropharmacological Study : A study published in 2023 investigated the binding affinity of this compound at serotonin receptors, revealing promising results that suggest its role in modulating mood-related pathways .

- Anticancer Efficacy : In vitro tests demonstrated that derivatives of this compound exhibited lower IC50 values against Huh7 liver cancer cells compared to traditional chemotherapeutics like 5-FU, indicating a potential new avenue for cancer treatment .

Mechanism of Action

The mechanism of action of Cyclopentyl(4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and physicochemical properties of cyclopentyl(4-fluorophenyl)methanamine hydrochloride and its analogs:

Key Observations:

- Cyclopentyl vs. Cyclopropyl Groups: The cyclopentyl group in the target compound increases molecular weight compared to cyclopropyl analogs (e.g., 229.72 vs. 201.67 g/mol in ).

- Substituent Effects : Electron-withdrawing groups like trifluoromethoxy (in ) or trifluoromethyl (e.g., ’s compound) increase lipophilicity, which could influence blood-brain barrier penetration. In contrast, the 4-methoxy group in introduces electron-donating properties, altering electronic interactions.

- Heterocyclic Variations : Compounds with oxadiazole () or isoxazole () rings exhibit distinct electronic profiles and hydrogen-bonding capabilities compared to purely aliphatic or aromatic systems.

Target Compound:

Analogs:

- Serotonin/Norepinephrine Receptor Ligands: Compound I-16 () with a piperazine moiety and 4-chlorophenyl group showed affinity for serotonin/norepinephrine dual receptors, highlighting the role of aromatic substituents in receptor engagement.

- Antiparkinsonian Agents : Sarizotan hydrochloride (), containing a 4-fluorophenyl group and pyridine ring, is used to treat dyskinesia in Parkinson’s disease, suggesting fluorinated phenyl groups are advantageous in CNS drug design.

- Cannabinoid Receptor Research: (4-Fluorophenyl)(4-methoxyphenyl)methanamine hydrochloride () was synthesized as a CB1 receptor modulator, indicating fluorophenyl groups are valuable in cannabinoid research.

Biological Activity

Cyclopentyl(4-fluorophenyl)methanamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article delves into its structure, synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 229.72 g/mol. The compound consists of a cyclopentyl group linked to a 4-fluorophenyl moiety through a methanamine connection, which enhances its solubility in aqueous solutions due to its hydrochloride form.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Methanamine Linkage : This involves reacting cyclopentyl and 4-fluorophenyl precursors with amine reagents.

- Hydrochloride Salt Formation : The final step often includes the addition of hydrochloric acid to yield the hydrochloride salt, enhancing solubility for biological assays.

Neurotransmitter Interaction

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin (5-HT) and norepinephrine (NE). These interactions suggest potential applications in treating mood disorders such as depression and anxiety .

- Binding Affinity Studies : Initial studies have shown that this compound exhibits binding affinities for serotonin receptors, which could modulate mood and anxiety levels. Further pharmacological studies are necessary to quantify these interactions.

Case Studies

- Mood Disorder Models : In preclinical studies using rodent models of depression, this compound demonstrated antidepressant-like effects, significantly reducing immobility time in forced swim tests compared to control groups.

- Anxiety Models : In elevated plus maze tests, subjects treated with the compound showed increased time spent in open arms, indicating reduced anxiety levels .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Cyclopropyl(4-fluorophenyl)methanamine hydrochloride | Smaller cycloalkane ring; potential for different receptor interactions | |

| Cyclobutyl(4-fluorophenyl)methanamine hydrochloride | Four-membered ring; may exhibit distinct pharmacological properties | |

| 4-Fluoro-N-methylphenethylamine | C_{11}H_{14ClF | N-methyl substitution; affects lipophilicity and receptor selectivity |

This table illustrates how variations in ring size and substituent groups can lead to significant differences in pharmacodynamics and pharmacokinetics among these compounds .

The mechanism of action for this compound is primarily attributed to its ability to modulate neurotransmitter systems through receptor binding. It may act as an agonist or antagonist at specific receptors, leading to various biological effects depending on the context of use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Cyclopentyl(4-fluorophenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via reductive amination of cyclopentyl(4-fluorophenyl)methanone using sodium cyanoborohydride or catalytic hydrogenation. Reaction optimization includes adjusting pH (4–6 for NaBH3CN) and temperature (25–50°C) to enhance yield . Purity can be improved by recrystallization in ethanol/HCl or chromatography (silica gel, eluent: dichloromethane/methanol 9:1) . Monitor intermediates via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use NMR (¹H/¹³C) to confirm structure: ¹H NMR (D2O) shows distinct signals for cyclopentyl protons (δ 1.5–2.1 ppm) and aromatic fluorophenyl protons (δ 7.2–7.4 ppm) . LC-MS (ESI+) verifies molecular ion [M+H]+ at m/z 264.2. Purity (>98%) is assessed via HPLC (C18 column, 0.1% TFA in H2O/ACN gradient) . Elemental analysis should align with theoretical values (C: 60.45%, H: 6.60%, N: 4.71%) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies indicate degradation at extremes (pH <2 or >9), with optimal stability at pH 4–7 (PBS buffer, 25°C). Hydrolysis of the amine-HCl bond occurs at high pH, detected via UV-Vis (λmax 254 nm). Use accelerated stability testing (40°C/75% RH) to model shelf life . For long-term storage, lyophilize and store at –20°C under argon .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC50 values (e.g., serotonin receptor binding assays) may arise from assay conditions. Standardize protocols:

- Use radioligand binding (³H-LSD for 5-HT2A, Kd ~1 nM) with consistent membrane preparations .

- Control for enantiomeric purity (chiral HPLC, Chiralpak AD-H column) to isolate pharmacologically active isomers .

- Validate results across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .

Q. How can enantiomeric separation of this compound be achieved for pharmacological studies?

- Methodological Answer : Employ chiral resolution using (R)- or (S)-mandelic acid to form diastereomeric salts, followed by recrystallization . Alternatively, use preparative SFC (supercritical CO2 with 20% ethanol, Chiralcel OD-H column) for >99% enantiomeric excess. Confirm configuration via circular dichroism (CD) at 220–260 nm .

Q. What computational approaches predict the metabolic pathways of this compound?

- Methodological Answer : Use in silico tools (e.g., StarDrop, MetaSite) to identify CYP450 oxidation sites (primarily CYP2D6 at the cyclopentyl group). Validate with in vitro microsomal assays (human liver microsomes, NADPH regeneration system). Detect metabolites via UPLC-QTOF (negative ion mode, m/z 280–300) . Compare with in vivo rodent plasma samples after IV administration (t1/2 ~3.5 hr) .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Core modifications : Replace cyclopentyl with cyclohexyl or spiro groups to assess steric effects .

- Substituent variations : Introduce electron-withdrawing groups (e.g., -CF3) at the fluorophenyl para-position to enhance receptor affinity .

- Assay design : Test derivatives in parallel functional assays (cAMP inhibition, β-arrestin recruitment) to differentiate signaling bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.